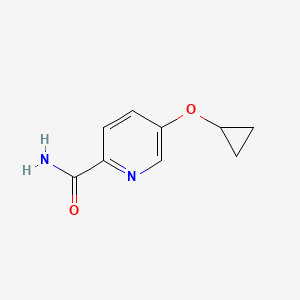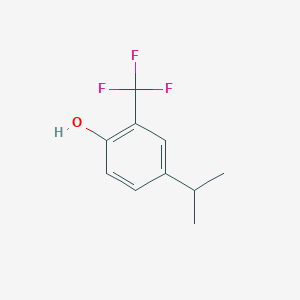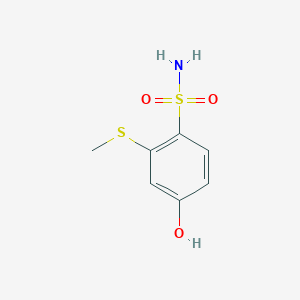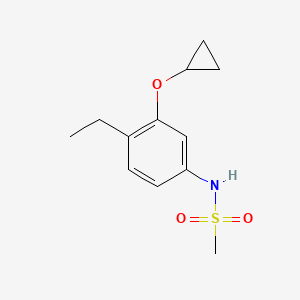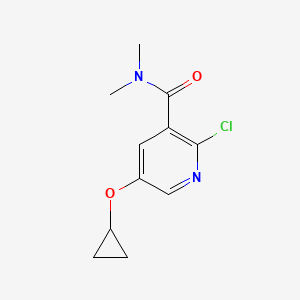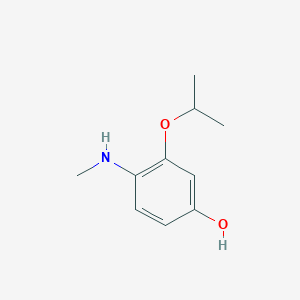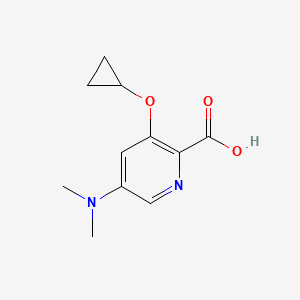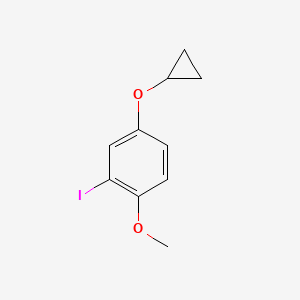
4-Cyclopropoxy-2-iodo-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-iodo-1-methoxybenzene is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-iodo-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic iodine atom can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects. The cyclopropoxy and methoxy groups can also influence the compound’s reactivity and binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-iodo-1-methoxybenzene can be compared with other similar compounds, such as:
4-Cyclopropyl-2-iodo-1-methoxybenzene: This compound has a cyclopropyl group instead of a cyclopropoxy group, which can affect its chemical reactivity and biological activity.
4-Cyclopropyl-1-iodo-2-methoxybenzene:
Eigenschaften
Molekularformel |
C10H11IO2 |
|---|---|
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
BDYOGDVDKXSEMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


